molecular formula C6H10Br2O2 B1604920 Ethyl 2,3-dibromo-2-methylpropanoate CAS No. 71172-41-3

Ethyl 2,3-dibromo-2-methylpropanoate

Cat. No.: B1604920
CAS No.: 71172-41-3
M. Wt: 273.95 g/mol
InChI Key: ZYTBREBYDYHRRW-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-2-methylpropanoate is a brominated ester characterized by two bromine atoms at the 2- and 3-positions of a methyl-substituted propanoate backbone. This compound belongs to a class of halogenated esters widely utilized in organic synthesis as intermediates for constructing complex molecules, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 2,3-dibromo-2-methylpropanoate typically involves:

The key challenge in the synthesis is controlling regioselectivity and achieving high purity and yield, while maintaining operational safety due to the use of reactive halogenating agents.

Detailed Preparation Procedure

While direct literature on this compound is limited, closely related compounds such as ethyl 2-bromopropionate and dibromo-substituted propanoates provide a strong basis for the preparation method.

Halogenation Step: Formation of Dibromo Acid Chloride Intermediate

  • Starting Material: Propionic acid or a methyl-substituted propionic acid derivative.
  • Reagents: Sulfur oxychloride (SOCl2), red phosphorus, and dry bromine.
  • Procedure:
    • Heat sulfur oxychloride to boiling and then add propionic acid to perform a reflux reaction.
    • After 25–35 minutes of reflux, cool the mixture and add red phosphorus.
    • Heat the mixture to 85–95°C.
    • Add dry bromine slowly and continue reflux for 6.5–7.5 hours.
  • Outcome: This sequence produces 2-bromo propionyl chloride or a dibromo-substituted acid chloride intermediate with high conversion.

This halogenation method leverages the in situ generation of brominating species and the activating effect of phosphorus to achieve selective bromination on the propanoate backbone.

Esterification Step: Formation of Ethyl Ester

  • Reagents: Anhydrous ethanol, the dibromo acid chloride intermediate.
  • Procedure:
    • Add dehydrated ethanol to a bromination-resistant enamel reactor equipped with an agitator.
    • Slowly add the acid chloride intermediate to the ethanol under stirring.
    • Heat the mixture for 5.5–6.5 hours until hydrogen chloride gas evolution ceases.
    • Cool to room temperature, filter the reaction mixture.
    • Separate the organic phase using a water-oil separator, washing with water and sodium bicarbonate solution to remove impurities.
    • Purify the crude product by vacuum distillation, collecting the fraction boiling at approximately 69–70°C.

This esterification is a classic acid chloride-ethanol reaction producing the ethyl ester with high purity and yield.

Process Parameters and Optimization

Step Parameter Range/Value Notes
Halogenation SOCl2 boiling Boiling point Initial step before acid addition
Reflux time with acid 25–35 min Ensures complete conversion
Temperature after cooling 85–95°C Red phosphorus addition and activation
Bromine addition reflux 6.5–7.5 hours Critical for dibromination
Esterification Ethanol quantity 170–190 kg (for 1000L reactor) Ensures complete esterification
Acid chloride quantity 550–650 kg Stoichiometric for reaction
Reaction time 5.5–6.5 hours Until HCl evolution stops
Distillation cut point 69–70°C Purification of final product

Research Findings and Advantages

  • The described method provides a high-purity product with efficient yield.
  • The process is environmentally friendly , with controlled emissions and minimal waste.
  • Raw materials such as sulfur oxychloride, bromine, and ethanol are commercially available and cost-effective .
  • The method is scalable , suitable for industrial production with reactors of 1000L capacity or more.
  • The underpressure distillation step ensures removal of low-boiling impurities, enhancing product quality.

Summary Table of Preparation Method

Stage Reaction Type Reagents/Conditions Product/Intermediate Key Outcome
1. Halogenation Acyl chloride formation and bromination Sulfur oxychloride, propionic acid, red phosphorus, dry bromine, reflux 85–95°C, 6.5–7.5 h 2-bromo or dibromo propionyl chloride Selective bromination, acid chloride intermediate
2. Esterification Acid chloride + alcohol reaction Anhydrous ethanol, 5.5–6.5 h heating, HCl removal, filtration, washing This compound (ethyl ester) High purity ethyl ester product
3. Purification Vacuum distillation Underpressure distillation, cut at 69–70°C Final purified ester product Removal of impurities, product isolation

Chemical Reactions Analysis

Ethyl 2,3-dibromo-2-methylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethyl 2-methylpropanoate.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and zinc in acetic acid for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
Ethyl 2,3-dibromo-2-methylpropanoate serves as a versatile reagent in organic synthesis. It is commonly used for the introduction of bromine atoms into organic molecules, which can facilitate further reactions such as nucleophilic substitution or elimination. For instance, it has been utilized in the synthesis of pyridine derivatives through reactions with triethylamine in solvents like dioxane .

Synthesis of Complex Molecules
This compound is also instrumental in synthesizing more complex organic molecules. Its structure allows for various modifications that can lead to the formation of biologically active compounds. For example, it has been employed in the preparation of ethyl 5-methylpyridine-2-carboxylate by reacting with specific amines under controlled conditions .

Medicinal Chemistry

Potential Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of dibromo groups may enhance their efficacy against certain pathogens, making them potential candidates for developing new antimicrobial agents .

Drug Development
The compound's reactivity can be exploited in drug development processes, particularly in creating prodrugs or intermediates that can be converted into active pharmaceutical ingredients (APIs). Its ability to undergo transformations makes it a valuable building block in medicinal chemistry .

Ecological and Environmental Studies

Toxicological Assessments
this compound has been included in ecological risk assessments due to its potential environmental impact. Studies have classified it based on its mode of action and reactivity profiles, which are crucial for understanding its behavior and toxicity in ecological systems .

Bioaccumulation Studies
Research into the bioaccumulation potential of this compound is ongoing. Its brominated structure raises concerns about persistence and biomagnification within food webs. Understanding these aspects is essential for evaluating the risks associated with its use and presence in the environment .

Case Study 1: Synthesis of Pyridine Derivatives
In a notable experiment, this compound was reacted with triethylamine to synthesize pyridine derivatives. The reaction conditions were optimized to yield significant quantities of the desired product while minimizing by-products. This case highlights its utility in synthesizing nitrogen-containing heterocycles.

Case Study 2: Ecotoxicological Profile Assessment
A comprehensive ecological risk assessment was conducted to evaluate the potential impacts of this compound on aquatic ecosystems. The study utilized modeling approaches to predict its behavior and toxicity in various environmental scenarios, contributing valuable data for regulatory frameworks.

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromo-2-methylpropanoate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Bromo-2-methylpropionate

Ethyl 2-bromo-2-methylpropionate (CAS entry 2059, ) shares a similar ester backbone but lacks the 3-bromo substituent. Key differences include:

  • Reactivity: The mono-bromo derivative undergoes single substitution reactions, as demonstrated in , where it reacts with methylhydrazine and an aldehyde to form a hydrazinyl derivative . In contrast, the dibromo analog could enable sequential substitutions or elimination reactions due to steric and electronic effects.
  • Physical Properties: The additional bromine in ethyl 2,3-dibromo-2-methylpropanoate increases molecular weight (estimated ~280 g/mol vs. 195 g/mol for the mono-bromo analog) and likely reduces volatility.

Ethyl 2-Hydroxy-2-methylpropionate

Ethyl 2-hydroxy-2-methylpropionate (CAS entry 2067, ) replaces bromine with a hydroxyl group. This substitution drastically alters polarity and reactivity:

  • Solubility: The hydroxy derivative is more polar, enhancing solubility in protic solvents like water or ethanol.
  • Applications : Hydroxy esters are often used as plasticizers or polymer precursors, whereas brominated esters serve as electrophilic intermediates in cross-coupling reactions .

(2R)-Ethyl 2-(5-Bromo-2,3-dioxoindolin-1-yl)propanoate

This crystallographically characterized compound () incorporates a brominated indole moiety. While structurally distinct, its bromine atom at the 5-position of the indole ring influences molecular packing (monoclinic crystal system, space group P2₁) and reactivity in heterocyclic chemistry .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
This compound C₆H₈Br₂O₂ ~280 (estimated) 2-Br, 3-Br Potential electrophilic synthon
Ethyl 2-bromo-2-methylpropionate C₆H₁₁BrO₂ 195.06 2-Br Intermediate in hydrazine synthesis
Ethyl 2-hydroxy-2-methylpropionate C₆H₁₂O₃ 132.16 2-OH Plasticizers, polymer precursors
(2R)-Ethyl 2-(5-bromoindolin-1-yl)propanoate C₁₃H₁₂BrNO₄ 326.14 5-Br (indole ring) Crystallography studies

Research Findings and Functional Insights

  • Reactivity Trends: Bromine’s electronegativity and leaving-group ability make this compound a candidate for tandem substitution reactions. For example, the 3-bromo group may undergo elimination to form an α,β-unsaturated ester under basic conditions, a pathway less accessible in mono-bromo analogs.
  • Synthetic Utility: demonstrates that mono-bromo esters are used to construct bioactive hydrazinyl derivatives (e.g., LCMS m/z 414 [M+H]⁺). The dibromo variant could enable more complex architectures, such as spirocyclic or gem-difunctionalized products.

Biological Activity

Ethyl 2,3-dibromo-2-methylpropanoate (C6H10Br2O2) is an organic compound notable for its reactivity and utility in various chemical syntheses. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through the bromination of ethyl 2-methylpropanoate. The reaction typically involves adding bromine to the double bond of the ester in a controlled environment, often using solvents like carbon tetrachloride. The presence of two bromine atoms contributes significantly to its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound primarily stems from its ability to undergo various chemical reactions:

  • Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different compounds.
  • Elimination Reactions : Under basic conditions, it can lose bromine to form alkenes.
  • Reduction Reactions : The bromine atoms can be reduced to yield ethyl 2-methylpropanoate.

These reactions allow the compound to interact with biological systems, potentially influencing cellular pathways and biochemical processes.

Pharmaceutical Applications

Due to its reactivity and ability to serve as an intermediate in organic synthesis, this compound is explored for use in developing pharmaceutical agents. Its role as a building block for more complex molecules positions it as a candidate for synthesizing drugs targeting various diseases .

Study on Synthetic Reactions

A study highlighted the utility of dibrominated esters in synthetic organic chemistry. This compound was used as a precursor for synthesizing more complex structures through cross-coupling reactions. The findings suggested that such compounds could lead to novel therapeutic agents with enhanced biological activity .

Screening Assays for Biological Activity

In a high-throughput screening campaign focused on identifying inhibitors of bacterial virulence factors, compounds structurally related to this compound were evaluated. Results indicated that these compounds could modulate bacterial secretion systems essential for pathogenicity, suggesting a potential role in developing new antibacterial therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
Ethyl 2-bromo-2-methylpropanoateC6H11BrO2Antimicrobial properties
Ethyl 2,3-dibromopropionateC5H8Br2O2Intermediate for pharmaceutical synthesis
Mthis compoundC6H10Br2O2Potentially similar biological activity

The comparative analysis shows that while these compounds share structural similarities with this compound, their specific activities may vary based on subtle differences in their chemical structures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,3-dibromo-2-methylpropanoate, and how can reaction parameters be systematically optimized?

The synthesis typically involves bromination of ethyl 2-methylpropanoate derivatives. Key parameters include:

  • Brominating agents : Use of elemental bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Solvent selection : Polar aprotic solvents (e.g., CCl₄, DCM) enhance bromine solubility and reaction homogeneity .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like over-bromination or ester hydrolysis .
  • Catalysts : Lewis acids (e.g., FeCl₃) may accelerate electrophilic bromination .
    Optimization strategy : Design a fractional factorial experiment to test combinations of solvent polarity, temperature, and stoichiometry. Monitor yields via GC-MS or NMR .

Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

  • NMR :
    • ¹H NMR : Look for splitting patterns of methyl groups (e.g., singlet for -C(CH₃)₂Br₂) and ester protons (quartet for -OCH₂CH₃) .
    • ¹³C NMR : Confirm quaternary carbons (δ 70–90 ppm for C-Br) and ester carbonyl (δ 165–175 ppm) .
  • X-ray crystallography : Use SHELX software for structure refinement. For example, monoclinic systems (space group P2₁) with unit cell parameters a = 9.7–9.8 Å, b = 14.3–14.4 Å, and c = 9.8–9.9 Å are typical for brominated esters .

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and goggles to prevent skin/eye contact. Use fume hoods for bromine vapor containment .
  • Spill management : Absorb spills with vermiculite or sand, then transfer to labeled containers for halogenated waste disposal .
  • Storage : Keep in airtight containers under dry, inert atmospheres (N₂ or Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of bromination in Ethyl 2-methylpropanoate derivatives?

  • Step 1 : Use Gaussian or ORCA software to calculate transition states and intermediates. Compare activation energies for radical vs. electrophilic pathways .
  • Step 2 : Analyze electron density maps (AIM theory) to identify bromine attack sites on the methylpropanoate backbone .
  • Validation : Correlate computed intermediates with experimental byproducts (e.g., dibromo vs. monobromo derivatives) detected via LC-MS .

Q. What strategies resolve contradictions in reported stereochemical outcomes of brominated ester derivatives?

  • Case study : Conflicting data on diastereomer ratios may arise from solvent polarity effects or temperature-dependent kinetic vs. thermodynamic control.
  • Method : Conduct variable-temperature NMR (VT-NMR) to monitor equilibration. For example, at 25°C, a 3:1 ratio of syn:anti diastereomers was observed in DCM, shifting to 1:1 at −20°C due to slowed isomerization .

Q. How can kinetic isotope effects (KIEs) probe the rate-determining step in the bromination of Ethyl 2-methylpropanoate?

  • Experimental design : Synthesize deuterated analogs (e.g., CD₃-labeled ester) and compare bromination rates with protiated compounds.
  • Analysis : A primary KIE (k_H/k_D > 1) suggests C-H bond cleavage in the rate-determining step (radical pathway), while a negligible KIE supports electrophilic substitution .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

Discrepancies often arise from:

  • Impurity profiles : Unreacted starting material or over-brominated byproducts skew yield calculations. Use HPLC with UV detection (λ = 254 nm) to quantify purity .
  • Workup methods : Aqueous extraction may hydrolyze the ester moiety, reducing isolated yields. Alternative purification via silica gel chromatography (hexane:EtOAc = 4:1) preserves product integrity .

Q. Methodological Tables

Table 1. Comparison of Bromination Methods

ParameterNBS/Radical Initiation Br₂/FeCl₃
Yield (%)65–7580–85
ByproductsSuccinimide derivativesHBr gas
PurificationColumn chromatographyDistillation
ScalabilityLimited to 10 mmolUp to 100 mmol

Table 2. Key Crystallographic Data

ParameterThis compoundRelated Brominated Ester
Space GroupP2₁P2₁2₁2₁
a (Å)9.7390 (13)9.8361 (10)
b (Å)14.355 (2)14.354 (2)
c (Å)9.8361 (10)9.7370 (13)
β (°)95.779 (9)95.780 (9)

Properties

IUPAC Name

ethyl 2,3-dibromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-3-10-5(9)6(2,8)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTBREBYDYHRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289407
Record name ethyl 2,3-dibromo-2-methylpropanoate
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Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-41-3
Record name Propanoic acid, 2,3-dibromo-2-methyl-, ethyl ester
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Record name ethyl 2,3-dibromo-2-methylpropanoate
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Record name Ethyl 2,3-dibromoisobutyrate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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